molecular formula C19H24BrN3O9 B014001 N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide CAS No. 81677-64-7

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide

Cat. No. B014001
CAS RN: 81677-64-7
M. Wt: 518.3 g/mol
InChI Key: VOQPQBGCWBEYEV-AWEZNQCLSA-N
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Description

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is part of a class of compounds known for their chelating properties, which are often used in biochemical and medical research for tagging or therapeutic purposes. Similar compounds have been synthesized and evaluated for their ability to bind metal ions, which is critical for diagnostic imaging and radiotherapy applications.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the preparation of bifunctional chelators, which serve as the backbone for attaching various functional groups. For example, Meares et al. (1984) describe procedures for conjugating chelating agents to proteins, which may share similarities with the synthesis of the compound (Meares et al., 1984).

Scientific Research Applications

  • It is used for synthesizing 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, as outlined in the study titled "Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives" (Shatsauskas et al., 2017).

  • The compound serves as a novel synthesis tool for preparing bis-α,β-unsaturated ketones, which exhibit antimicrobial properties. This application is detailed in "Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives" (Altalbawy, 2013).

  • It is utilized in the preparation of bifunctional DTPA-like ligands containing a chelating subunit for complexation of metal ions, as discussed in "L-Glutamic acid and L-lysine as useful building blocks for the preparation of bifunctional DTPA-like ligands" (Anelli et al., 1999).

  • The compound is used in the synthesized polyfluorene conjugated polyelectrolytes, showing higher external quantum efficiencies and used as emitting layers in specific applications, according to "Novel Electroluminescent Conjugated Polyelectrolytes Based on Polyfluorene" (Huang et al., 2004).

  • It can be used for conjugating antibodies and other proteins, retaining their immunoreactivity, as explored in "Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions" (Meares et al., 1984).

  • The compound is a protein-lab chelator for preparing aryl isothiocyanate derivatives, highlighted in "Carboxymethyl-substituted bifunctional chelators: preparation of aryl isothiocyanate derivatives of 3-(carboxymethyl)-3-azapentanedioic acid, 3,12-bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecanedioic++ + acid, and 1,4,7,10-tetraazacyclododecane-N,N',N",N'''-tetraacetic acid for use as protein lab" (Kline et al., 1991).

  • It is involved in the synthesis of N-aryl alpha amino acids, as indicated in "Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts" (McKerrow et al., 2012).

  • N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide also exhibits antimicrobial properties, as detailed in "Synthesis and antimicrobial evaluation of some bis(thioxopyridine), bis(pyrazolo〔3,4-b〕pyridine), bis(thieno〔2,3-b〕pyridine), bis(1,3,4-thiadiazole) and bis-thiophene derivatives" (Farag et al., 2008).

properties

IUPAC Name

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQPQBGCWBEYEV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002122
Record name 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide

CAS RN

81677-64-7
Record name N,N′-[(1S)-1-[[4-[(2-Bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)glycine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81677-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromoacetamidobenzyl)edta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081677647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CF Meares, MJ McCall, DT Reardan, DA Goodwin… - Analytical …, 1984 - Elsevier
Preparation of the chelating agent (S)-4-[2,3-bis[bis(carboxymethyl)amino]propyl]phenyl isothiocyanate is reported. Procedures for conjugation of this and (S)-N-4-[2,3-bis[bis(…
CG Heidrich, C Berens - Handbook of RNA Biochemistry …, 2014 - Wiley Online Library
Probing RNA Structure and Ligand Binding Sites on RNA by Fenton Cleavage Page 1 301 15 Probing RNA Structure and Ligand Binding Sites on RNA by Fenton Cleavage Corina G. …

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